(2-Bromophenyl)diphenylphosphine

Catalog No.
S663444
CAS No.
62336-24-7
M.F
C18H14BrP
M. Wt
341.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Bromophenyl)diphenylphosphine

CAS Number

62336-24-7

Product Name

(2-Bromophenyl)diphenylphosphine

IUPAC Name

(2-bromophenyl)-diphenylphosphane

Molecular Formula

C18H14BrP

Molecular Weight

341.2 g/mol

InChI

InChI=1S/C18H14BrP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H

InChI Key

XIONUQPOXCUMMB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3Br

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3Br

Precursor to o-Lithiated Triphenylphosphine:

(2-Bromophenyl)diphenylphosphine serves as a crucial starting material for the synthesis of o-lithiated triphenylphosphine (o-LiPPh2). This highly reactive species is a vital intermediate in various organic transformations due to its strong nucleophilic character and ability to form new carbon-carbon bonds. The selective lithiation at the ortho position (adjacent to the bromine) is achieved through treatment with strong bases like n-butyllithium.

Synthesis of Phosphine Ligands:

o-LiPPh2, derived from (2-bromophenyl)diphenylphosphine, is a versatile building block for the preparation of diverse phosphine ligands. These ligands play a crucial role in various areas of chemistry, including:

  • Catalysis: Phosphine ligands coordinate with transition metals to form catalysts used in numerous organic reactions, such as hydrogenation, hydroformylation, and polymerization.
  • Organometallic chemistry: Phosphine ligands stabilize metal centers in organometallic complexes, which are essential for studying reaction mechanisms and designing new materials.

(2-Bromophenyl)diphenylphosphine is an organophosphorus compound with the molecular formula C18H14BrPC_{18}H_{14}BrP. It appears as a white crystalline solid and is soluble in nonpolar organic solvents. This compound serves as a precursor to various phosphine ligands, particularly the 2-lithiated derivative of triphenylphosphine, which is notable for its utility in organometallic chemistry .

  • Buchwald-Hartwig coupling: Formation of carbon-carbon bonds between aryl/vinyl halides and amines/amides/anhydrides.
  • Suzuki-Miyaura coupling: Formation of carbon-carbon bonds between aryl/vinyl boronic acids and aryl/vinyl halides.

The reactivity of (2-Bromophenyl)diphenylphosphine includes:

  • Coupling Reactions: It can be synthesized through the coupling reaction of diphenylphosphine and 2-bromoiodobenzene, typically catalyzed by palladium complexes. The general reaction can be represented as:
    C6H4Br(I)+HPPh2+Et3NPh2P(C6H4Br)+[Et3NH]IC_6H_4Br(I)+HPPh_2+Et_3N\rightarrow Ph_2P(C_6H_4Br)+[Et_3NH]I
  • Lithiation: The compound can undergo lithiation with butyllithium to yield o-lithiated triphenylphosphine, which is a versatile reagent in further synthetic applications.
  • Grignard Reagent Formation: It can also form a Grignard reagent when reacted with magnesium, enhancing its utility in various organic transformations .

Several synthesis methods for (2-Bromophenyl)diphenylphosphine have been documented:

  • Coupling Reaction: As mentioned, the coupling of diphenylphosphine with 2-bromoiodobenzene is a common method.
  • Lithiation and Coupling: Lithiation followed by coupling with various arynes has been explored, allowing for the creation of more complex phosphine derivatives.
  • Alternative Halogen Sources: Other halogenated compounds have been used as precursors to synthesize (2-Bromophenyl)diphenylphosphine, demonstrating versatility in starting materials .

(2-Bromophenyl)diphenylphosphine finds applications primarily in:

  • Organometallic Chemistry: As a precursor for phosphine ligands used in catalysis.
  • Synthesis of Complex Molecules: Its ability to undergo lithiation makes it useful for creating more complex organic structures.
  • Material Science: Potential use in developing new materials due to its unique chemical properties .

Similar compounds include:

  • Diphenylphosphine
  • Triphenylphosphine
  • (2-Tolyl)diphenylphosphine

Comparison Table

CompoundMolecular FormulaUnique Features
(2-Bromophenyl)diphenylphosphineC18H14BrPC_{18}H_{14}BrPContains bromine; versatile precursor
DiphenylphosphineC12H15PC_{12}H_{15}PSimpler structure; less sterically hindered
TriphenylphosphineC18H15PC_{18}H_{15}PMore sterically hindered; widely used ligand
(2-Tolyl)diphenylphosphineC18H17PC_{18}H_{17}PMethyl group influences reactivity

The uniqueness of (2-Bromophenyl)diphenylphosphine lies in its brominated structure, which enhances its reactivity compared to non-halogenated analogs and allows for specific applications in synthetic chemistry that require halogen functionalities .

While the exact discovery date of (2-bromophenyl)diphenylphosphine remains undocumented, its development aligns with advancements in organophosphorus chemistry during the latter half of the 20th century. Early synthetic routes focused on coupling reactions between aryl halides and phosphine precursors, with palladium-catalyzed methodologies emerging as pivotal in the 1980s–1990s. The compound’s utility in generating chiral phosphine ligands for asymmetric catalysis further solidified its importance in modern organic synthesis.

Chemical Structure and Nomenclature

The compound’s IUPAC name is (2-bromophenyl)-diphenylphosphane, with the molecular formula C₁₈H₁₄BrP (molecular weight: 341.18 g/mol). Its structure comprises a phosphorus atom bonded to:

  • Two phenyl groups (C₆H₅),
  • One o-bromophenyl group (C₆H₄Br).

The SMILES string BrC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 accurately represents its connectivity. The o-bromophenyl moiety enables regioselective functionalization, while the phosphorus center facilitates coordination with transition metals.

Position in Organophosphorus Chemistry

(2-Bromophenyl)diphenylphosphine belongs to the tertiary phosphine class (R₃P), a subset of organophosphorus(III) compounds. Key distinctions include:

ClassOxidation StateStructureReactivity
Primary phosphines-3RPH₂Pyrophoric, oxidize to phosphine oxides
Secondary phosphines-3R₂PHMildly protic, form phosphinic acids
Tertiary phosphines-3R₃PStable solids, ligands for metal complexes

This compound’s stability and ligand potential differentiate it from pyrophoric primary/secondary phosphines.

Significance in Synthetic Organic Chemistry

Its orthogonally functionalized aryl group and phosphorus center enable applications in:

  • Phosphine Ligand Synthesis: Used to prepare chiral ligands (e.g., BINAP analogs) via lithiation or coupling.
  • Catalytic Systems: Serves as a precursor in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).
  • Material Science: Incorporated into polymers or OLEDs for enhanced electronic properties.

Traditional Synthetic Routes

3.1.1 Palladium-Catalyzed Coupling of Diphenylphosphine and 2-Bromoiodobenzene

The first widely adopted preparation of (2-bromophenyl)diphenylphosphine joins diphenylphosphine to 1-bromo-2-iodobenzene under palladium catalysis (Table 1). When palladium acetate (two mole percent) and sodium acetate (one hundred five mole percent) are stirred with equimolar diphenylphosphine in dimethylacetamide at one hundred thirty degrees Celsius for seventy-two hours, (2-bromophenyl)diphenylphosphine is isolated in ninety-two percent yield after chromatographic purification and aqueous peroxide quench to oxidise residual phosphine [1].
A lower-temperature variant (one hundred twenty degrees Celsius, forty-eight hours) employs bis(dibenzylideneacetone)palladium with 1,3-bis(diphenylphosphino)propane in toluene, affording the corresponding phosphine oxide in sixty-five percent yield, which is reduced in situ with trichlorosilane to the free phosphine [1].
A scale-up performed with tetrakis(triphenylphosphine)palladium, triethylamine and tetrahydrofuran at reflux furnishes eighty-eight percent of product after fifty-three hours [2].

Table 1 Traditional palladium procedures for (2-bromophenyl)diphenylphosphineReaction mediumTemperature (°C)Time (h)Catalyst systemIsolated yield (%)
Entry 1Dimethylacetamide13072Palladium acetate / sodium acetate92 [1]
Entry 2Toluene12048Bis(dibenzylideneacetone)palladium / 1,3-bis(diphenylphosphino)propane65 (oxide) [1]
Entry 3Tetrahydrofuran8053Tetrakis(triphenylphosphine)palladium / triethylamine88 [2]
3.1.2 Metal-Catalyzed Approaches

Nickel catalysis offers a cost-effective alternative. Cristau and co-workers demonstrated that one mole percent dichloro-bis(1,3-bis(diphenylphosphino)propane)nickel catalyses the cross-coupling of diphenylphosphine with aryl bromides between one hundred and one hundred twenty degrees Celsius, delivering aryl diphenylphosphines in sixty to eighty-five percent yield within thirty minutes when triethylamine is used as base in dimethylformamide [3] [4]. Applying these conditions to 1-bromo-2-iodobenzene gives seventy-one percent of (2-bromophenyl)diphenylphosphine (Table 2).

Table 2 Representative nickel systemsBaseSolventTemperature (°C)Time (min)Yield (%)
Dichloro-bis(1,3-bis(diphenylphosphino)propane)nickel (one mol %)TriethylamineDimethylformamide1103071 [3] [4]

Modern Synthetic Approaches

3.2.1 Hirao Phosphorus–Carbon Coupling Reactions

The Hirao protocol joins >P–H reagents with aryl halides under palladium or nickel catalysis. Keglevich illustrated that palladium acetate (five mole percent) with triethylamine under microwave irradiation at one hundred fifty degrees Celsius (solvent-free) converts diphenylphosphine oxide and 1-bromo-2-iodobenzene to 2-diphenylphosphinyl-1-bromobenzene in eighty-eight to ninety-two percent yield within five minutes [5] [6]. Subsequent trichlorosilane reduction furnishes the target phosphine in overall eighty-two percent yield.

3.2.2 Green Chemistry Methods

Phase-transfer-assisted, ligand-free Hirao reactions performed in water with palladium acetate at one hundred degrees Celsius provide aryl phosphine oxides in seventy-five to ninety-seven percent yield, eliminating dipolar aprotic solvents [7].
Heterogeneous nickel on cerium dioxide (one mole percent) enables the cross-coupling of secondary phosphine oxides with aryl bromides at eighty degrees Celsius in ethanol, affording up to eighty-six percent yield and allowing catalyst recycling over five runs without loss of activity [8].

Optimization Strategies for Improved Yield

  • Electronic tuning of the ancillary ligand accelerates oxidative addition: electron-rich tri-cyclohexylphosphine or sterically demanding 2-di-tert-butylphosphino-biphenyl shorten reaction time from forty-eight hours to six hours while raising yields from seventy to ninety percent [9] [10].
  • Stoichiometry: using one point one equivalents of diphenylphosphine prevents diarylation side-products and suppresses phosphonium salt formation [5].
  • Microwave irradiation delivers full conversion inside five to fifteen minutes compared with several hours under conventional heating, with identical selectivity [6].
  • Base selection: sodium acetate provides higher yields (ninety-two percent) than carbonates (eighty-four percent) by minimising dehydrohalogenation of 1-bromo-2-iodobenzene [1].
  • Continuous-flow processing of the palladium acetate system at one hundred thirty degrees Celsius reaches ninety-five percent yield in twelve minutes and enables facile scale-up [11].

Purification and Characterization Techniques

Table 3 Analytical and physical constants for (2-bromophenyl)diphenylphosphineParameterExperimental value
Crystallisation solventEthyl acetate / hexane (two to one) mixture [1]
Melting pointOne hundred twelve to one hundred sixteen degrees Celsius [10]
Proton nuclear magnetic resonance spectroscopy (four hundred megahertz, chloroform-d)δ 7.61–7.57 multiplet (1 H), 7.38–7.25 multiplet (10 H), 7.21–7.16 multiplet (2 H), 6.77–6.74 multiplet (1 H) [1]
Carbon-thirteen nuclear magnetic resonance spectroscopy (one hundred megahertz, chloroform-d)Key resonances: 136.2 ppm (para-carbons), 134.9 ppm (ipso-carbon bonded to phosphorus), 130.6 ppm (meta-carbons) [1]
Phosphorus-thirty-one nuclear magnetic resonance spectroscopy (one hundred sixty-two megahertz, chloroform-d)δ – 13.9 ppm (free phosphine) [1]
High-resolution mass spectrometryCalculated for C₁₈H₁₄BrP: 340.996 amu; found 340.995 amu [1]
Elemental analysisCalculated C 63.34%, H 4.10%; found C 63.16%, H 4.07% [1]

Purification is accomplished by aqueous quench with saturated sodium hydrogen carbonate, organic extraction, drying over anhydrous magnesium sulfate, flash chromatography on silica gel (ethyl acetate / hexane two to one), and recrystallisation from ethyl acetate–hexane mixtures [1].

Research highlights

  • The highest isolated yield (ninety-two percent) remains the sodium acetate-mediated palladium acetate procedure in dimethylacetamide [1].
  • Nickel catalysis reduces cost by eighty-five percent relative to palladium yet maintains yields exceeding seventy percent when dichloro-bis(1,3-bis(diphenylphosphino)propane)nickel is employed [3] [4].
  • Microwave-assisted Hirao coupling shortens reaction time by two orders of magnitude while delivering up to ninety-two percent yield, illustrating the synergy of modern energy input and ligand-free catalysis [5] [6].

XLogP3

5.3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

62336-24-7

Wikipedia

(2-Bromophenyl)diphenylphosphine

Dates

Last modified: 08-15-2023

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